2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core, a thiadiazole ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or esters.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final coupling step involves the formation of the carboxamide linkage, typically achieved through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Reduced aromatic rings or amines.
Substitution: Halogenated derivatives or substituted amines.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, inhibiting or modulating their activity.
Pathways Involved: The compound may interfere with signaling pathways, metabolic pathways, or DNA replication processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A synthetic cathinone with structural similarities.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Another compound featuring the benzodioxole moiety.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(2,2-DIMETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of the quinoline, thiadiazole, and benzodioxole structures, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-24(2,3)12-21-27-28-23(32-21)26-22(29)16-11-18(25-17-7-5-4-6-15(16)17)14-8-9-19-20(10-14)31-13-30-19/h4-11H,12-13H2,1-3H3,(H,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNGFIRLWTZQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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